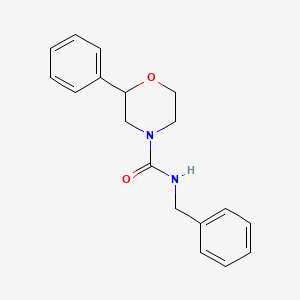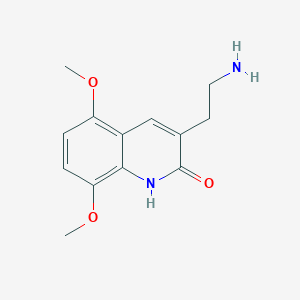![molecular formula C14H15N3O2S B6524626 1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid CAS No. 1017168-96-5](/img/structure/B6524626.png)
1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(Thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid (TPPCA) is a heterocyclic compound that belongs to the family of pyridazinones. It has a five-membered ring system, consisting of one nitrogen atom, two sulfur atoms, and two carbon atoms, and a piperidine side chain. TPPCA has been the subject of numerous studies due to its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and drug design.
作用机制
The exact mechanism of action of 1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid is not yet fully understood. However, it is believed that this compound is able to interact with a variety of cellular targets, including enzymes, receptors, and ion channels. It is also believed that this compound is able to modulate the activity of certain enzymes involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to possess anti-viral activity, as well as to modulate the activity of certain enzymes involved in the regulation of cell cycle progression and apoptosis.
实验室实验的优点和局限性
The use of 1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid in laboratory experiments has a number of advantages. In particular, this compound is relatively stable and can be easily synthesized in the laboratory. Furthermore, it can be used as a scaffold in the synthesis of a variety of compounds. However, it should be noted that this compound is not water soluble, making it difficult to use in certain experiments.
未来方向
The potential applications of 1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid are still being explored. In particular, there is a need for further research into the mechanism of action of this compound, as well as its potential therapeutic applications. Additionally, further studies are needed to explore the use of this compound in drug design and medicinal chemistry. Finally, additional research is needed to explore the use of this compound in the synthesis of novel compounds, as well as its potential applications in the fields of biochemistry and physiology.
合成方法
1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid can be synthesized through a number of different routes. One popular method involves the condensation of a thiophene derivative and a piperidine derivative in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a cyclized product, which can then be deprotected to yield this compound. Other methods of synthesis include the use of a palladium-catalyzed reaction and the use of a Grignard reagent.
科学研究应用
1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid has been studied extensively as a potential therapeutic agent in the treatment of a variety of diseases, including cancer, diabetes, and infectious diseases. In particular, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the development of new drugs. Furthermore, this compound has been used as a scaffold in the synthesis of a number of novel compounds, offering potential applications in drug design and medicinal chemistry.
属性
IUPAC Name |
1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(19)10-3-1-7-17(9-10)13-6-5-11(15-16-13)12-4-2-8-20-12/h2,4-6,8,10H,1,3,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZJYRXYBWNXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-dimethylmorpholine-4-carbonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B6524545.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6524549.png)
![2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B6524555.png)
![2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol](/img/structure/B6524558.png)
![2-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B6524560.png)
![1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one](/img/structure/B6524566.png)
![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524580.png)


![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524608.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524615.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)
